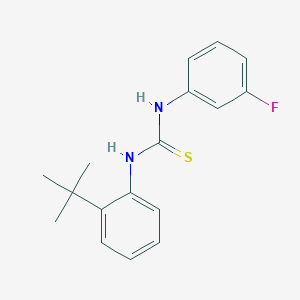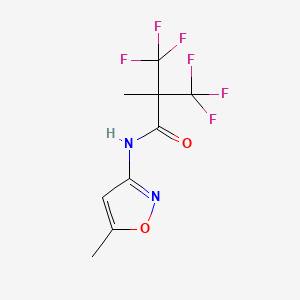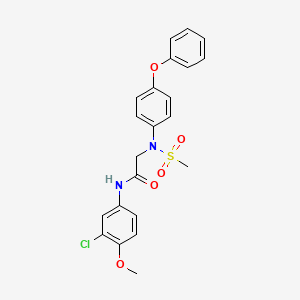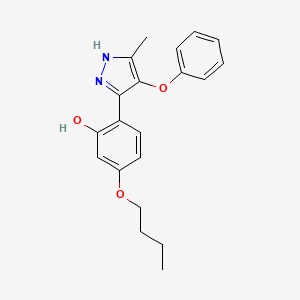![molecular formula C17H23Cl2FN2O B4771787 {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride](/img/structure/B4771787.png)
{[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride
説明
{[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride is a chemical compound that has gained significant attention due to its potential use in scientific research. The compound is commonly referred to as FPMD and is a selective agonist for the trace amine-associated receptor 1 (TAAR1). TAAR1 is a G protein-coupled receptor that is involved in several physiological processes, including neurotransmitter release, reward processing, and locomotor activity.
作用機序
The mechanism of action of FPMD involves the activation of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride. Upon binding to {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride, FPMD induces a conformational change in the receptor, leading to the activation of downstream signaling pathways. These signaling pathways are involved in several physiological processes, including neurotransmitter release, reward processing, and locomotor activity.
Biochemical and Physiological Effects:
FPMD has been shown to have several biochemical and physiological effects, including the modulation of dopamine and serotonin release. Studies have shown that FPMD can increase dopamine and serotonin release in specific brain regions, leading to increased locomotor activity and reward processing. Additionally, FPMD has been shown to modulate the release of other neurotransmitters, including norepinephrine and glutamate.
実験室実験の利点と制限
The use of FPMD in lab experiments has several advantages, including its high affinity for {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride and its selectivity for the receptor. Additionally, FPMD is relatively easy to synthesize and purify, making it a valuable tool for studying the physiological and biochemical effects of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride activation. However, there are also some limitations to the use of FPMD in lab experiments, including the potential for off-target effects and the need for careful dosing to avoid toxicity.
将来の方向性
There are several future directions for research involving FPMD. One potential area of research is the development of more selective agonists for {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride, which could help to minimize off-target effects and improve the specificity of the compound. Additionally, further research is needed to fully understand the physiological and biochemical effects of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride activation and the potential therapeutic applications of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride agonists. Finally, more research is needed to investigate the potential limitations and toxicity of FPMD and other {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride agonists, particularly in the context of long-term use.
科学的研究の応用
FPMD has been extensively studied for its potential use in scientific research. The compound has been shown to have a high affinity for {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride, making it a valuable tool for studying the physiological and biochemical effects of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride activation. FPMD has been used in several studies to investigate the role of {[5-(2-fluorophenyl)-2-furyl]methyl}(4-piperidinylmethyl)amine dihydrochloride in various processes, including drug addiction, locomotor activity, and reward processing.
特性
IUPAC Name |
N-[[5-(2-fluorophenyl)furan-2-yl]methyl]-1-piperidin-4-ylmethanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21FN2O.2ClH/c18-16-4-2-1-3-15(16)17-6-5-14(21-17)12-20-11-13-7-9-19-10-8-13;;/h1-6,13,19-20H,7-12H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOFGINZWDPMZIM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1CNCC2=CC=C(O2)C3=CC=CC=C3F.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23Cl2FN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N,N-dimethyl-N'-[3-(1-naphthyloxy)propyl]-1,3-propanediamine](/img/structure/B4771714.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[(1-methyl-1H-pyrrol-2-yl)acetyl]hydrazinecarbothioamide](/img/structure/B4771716.png)





![ethyl 3-({[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]carbonyl}amino)benzoate](/img/structure/B4771766.png)
![1-[(5-bromo-2-ethoxy-3-methoxybenzyl)amino]propan-2-ol hydrochloride](/img/structure/B4771771.png)
![2-[4-({[2-(dimethylamino)ethyl]amino}methyl)phenoxy]ethanol dihydrochloride](/img/structure/B4771782.png)

![ethyl 5-amino-3-(3-chloro-4-methylphenyl)-4-oxo-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B4771798.png)
![2-(methoxymethyl)-8,8-dimethyl-3-phenyl-8,9-dihydropyrazolo[1,5-a]quinazolin-6(7H)-one](/img/structure/B4771803.png)
![N-(4-{[(5-chloro-2-phenoxyphenyl)amino]sulfonyl}phenyl)acetamide](/img/structure/B4771811.png)